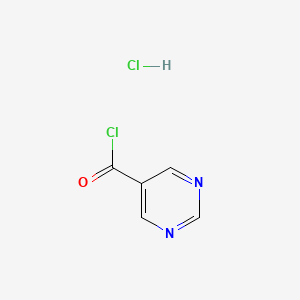
Pyrimidine-5-carbonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-5-carbonyl chloride hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a derivative of pyrimidine, characterized by the presence of a carbonyl chloride group at the 5-position and a hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-5-carbonyl chloride hydrochloride typically involves the chlorination of pyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform. The resulting pyrimidine-5-carbonyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield pyrimidine-5-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for the chlorination of pyrimidine-5-carboxylic acid.
Hydrochloric Acid: Used to convert pyrimidine-5-carbonyl chloride to its hydrochloride salt.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or Aqueous Base: For hydrolysis reactions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Pyrimidine-5-carboxylic Acid: Formed from hydrolysis reactions.
Hydrazones and Oximes: Formed from condensation reactions.
Applications De Recherche Scientifique
Pyrimidine-5-carbonyl chloride hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of pyrimidine-5-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrochloride group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-carboxylic Acid: Lacks the carbonyl chloride group but shares the pyrimidine core structure.
Pyrimidine-5-carbonitrile: Contains a nitrile group instead of a carbonyl chloride group.
Pyrimidine-4,6-dicarboxylic Acid: Contains carboxylic acid groups at positions 4 and 6.
Uniqueness
Pyrimidine-5-carbonyl chloride hydrochloride is unique due to the presence of both a carbonyl chloride group and a hydrochloride group. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Propriétés
Formule moléculaire |
C5H4Cl2N2O |
|---|---|
Poids moléculaire |
179.00 g/mol |
Nom IUPAC |
pyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-1-7-3-8-2-4;/h1-3H;1H |
Clé InChI |
CCQXMQHBIDMKCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
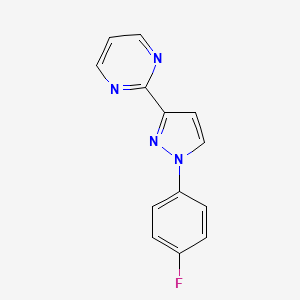
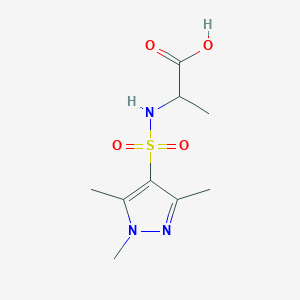


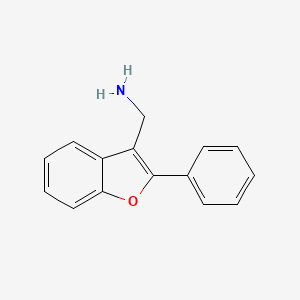
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
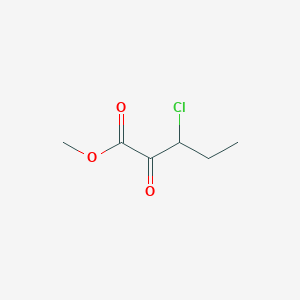
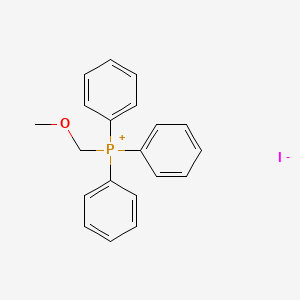
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

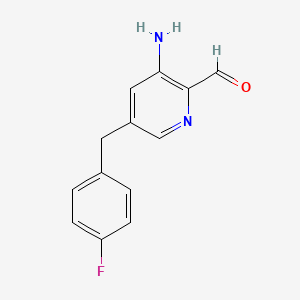
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
